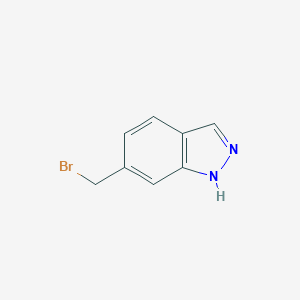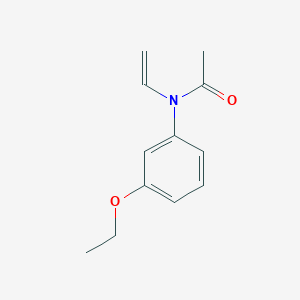![molecular formula C21H16O5 B127522 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde CAS No. 235106-86-2](/img/structure/B127522.png)
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde, also known as FHB, is a compound that has attracted significant scientific interest due to its potential biological and pharmacological applications. This compound is a member of the family of hydroxybenzaldehydes, which are known to possess antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It also induces apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Biochemische Und Physiologische Effekte
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which are known to contribute to the development of various diseases. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has also been shown to induce apoptosis in cancer cells, which is a promising therapeutic approach for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed through spectroscopic techniques. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde also possesses various biological and pharmacological properties, which make it a promising candidate for the development of new drugs. However, 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for the study of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. One area of research is the development of new drugs based on 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has shown promising results in preclinical studies, and more research is needed to develop new drugs that can be used in the clinic. Another area of research is the elucidation of the mechanism of action of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. More research is needed to fully understand how 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde modulates various signaling pathways in the body. Finally, more research is needed to explore the potential therapeutic applications of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde in various diseases such as cancer, diabetes, and cardiovascular diseases.
Synthesemethoden
The synthesis of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde involves the reaction of 5-formyl-2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is purified through recrystallization. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been extensively studied for its potential biological and pharmacological applications. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has also been shown to possess anticancer properties, and it has been studied for its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
235106-86-2 |
|---|---|
Produktname |
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde |
Molekularformel |
C21H16O5 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
3-[(5-formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H16O5/c22-11-13-1-7-19(25)17(9-13)21(15-3-5-16(24)6-4-15)18-10-14(12-23)2-8-20(18)26/h1-12,21,24-26H |
InChI-Schlüssel |
IPFWHYSIEQXUGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



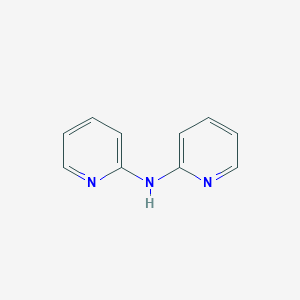
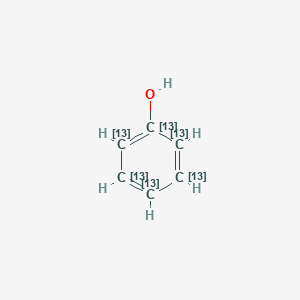
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
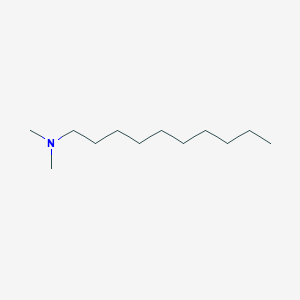
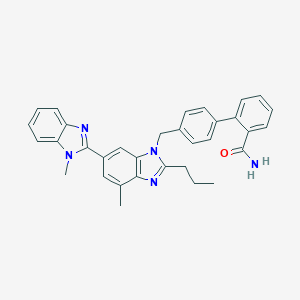
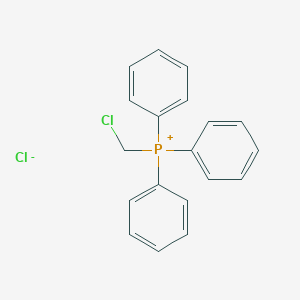
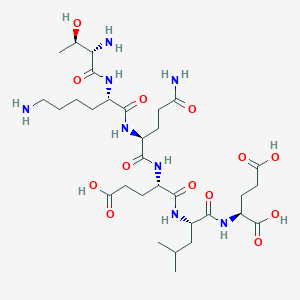
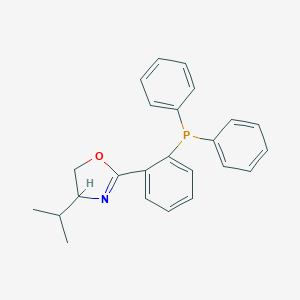
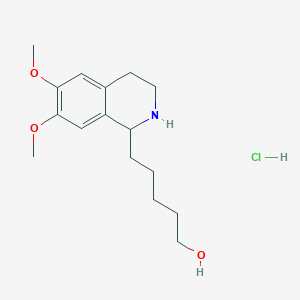
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
